7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

Immunofluorescence Multicolor imaging Fluorescent labeling

Researchers face inconsistent blue-channel signals in multicolor imaging due to FITC's rapid photobleaching and narrow Stokes shift. AMCA-NHS ester provides the direct solution: • 100 nm Stokes shift eliminates cross-talk in AMCA/FITC/Cy3 triple-label protocols • Photostable conjugates resist fading under mercury-lamp illumination, unlike FITC • Differential lysine reactivity maps surface-accessible residues undetected by FITC • ≥2-year shelf life at -20°C ensures reliable supply for diagnostic kit manufacturing

Molecular Formula C16H14N2O6
Molecular Weight 330.29 g/mol
CAS No. 113721-87-2
Cat. No. B045129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
CAS113721-87-2
Molecular FormulaC16H14N2O6
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3
InChIKeyILKQVTIMOGNSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMCA-NHS: Blue-Fluorescent Amine-Reactive Probe


7-Amino-4-methyl-3-coumarinacetic acid N‑succinimidyl ester (AMCA‑NHS, also referred to as AMCA‑OSu or AMCA‑SE) is a coumarin‑based, blue‑fluorescent, amine‑reactive labeling reagent. It combines a 7‑aminocoumarin fluorophore (λex/λem ~353‑354 nm / 440‑455 nm) with an N‑hydroxysuccinimidyl (NHS) ester that forms stable amide bonds with primary amines on proteins, peptides, amine‑modified oligonucleotides, and other biomolecules under mild aqueous conditions (pH 7.0–9.0) . The compound is classified as a small‑molecule fluorescent bioconjugation probe within the ultraviolet‑excitable dye panel, and is widely employed as a contrasting blue channel in multicolor fluorescence microscopy, flow cytometry, and FRET‑based assays .

Risks of Substituting AMCA-NHS with Alternative Blue Esters


Close analogs such as sulfonated coumarin esters (e.g., Alexa Fluor 350), longer‑linker variants (e.g., AMCA‑X), or green‑emitting amine‑reactive dyes (e.g., FITC) cannot be freely interchanged with AMCA‑NHS. AMCA‑NHS possesses a uniquely large Stokes shift (100 nm) that dramatically reduces cross‑talk between excitation and emission channels compared to FITC (30 nm) , and its immunoglobulin conjugates are essentially resistant to photobleaching—directly contrasting with FITC conjugates that fade rapidly under mercury‑lamp illumination . Additionally, AMCA‑NHS exhibits a distinctive lysine‑labeling selectivity on proteins, targeting residues that FITC does not modify . Sulfonated analogs (e.g., Alexa Fluor 350) produce brighter protein conjugates due to higher water solubility, but AMCA‑NHS remains the preferred choice when well‑established, cost‑sensitive protocols, extensive in‑class literature precedent, or specific structural reactivity profiles are required .

AMCA-NHS: Comparative Evidence for Product Selection


Large Stokes Shift Eliminates Cross-Talk vs. FITC

AMCA‑NHS exhibits a Stokes shift of 100 nm (excitation ~350 nm, emission ~450 nm), compared to only 30 nm for fluorescein isothiocyanate (FITC) . This 3.3‑fold larger Stokes shift enables straightforward optical filter discrimination between the excitation source and emitted fluorescence, substantially reducing bleed‑through and improving data integrity in multiplexed imaging workflows.

Immunofluorescence Multicolor imaging Fluorescent labeling Spectral separation

Photobleaching Resistance and Faster Imaging vs. FITC

AMCA‑immunoglobulin conjugates were demonstrated to be not susceptible to photobleaching under mercury‑lamp illumination, whereas FITC‑conjugated antibodies undergo significant photodecomposition . Furthermore, the photographic exposure time required for AMCA‑labeled tissue sections was reduced to one‑quarter (25%) of that required for equivalent FITC‑labeled sections , translating to higher effective brightness in practical immunohistochemistry settings despite the lower absolute extinction coefficient of AMCA.

Photostability Fluorescence microscopy Antibody labeling Immunohistochemistry

Distinct Lysine Labeling Selectivity on ATPase vs. FITC

In an SDS‑PAGE‑resolved study of sarcoplasmic reticulum (Ca²⁺‑Mg²⁺)‑ATPase, AMCA‑NHS preferentially labeled lysine residue Lys‑492 at pH 6–8, while Lys‑515—a residue labeled by FITC—was completely unmodified by AMCA . The labeling of Lys‑492 was reduced in the presence of ATP, situating it in or near the nucleotide‑binding pocket. This differential reactivity demonstrates that the coumarin aromatic core of AMCA‑NHS influences its accessible lysine repertoire beyond simple amine‑NHS chemistry.

Protein labeling Site‑specific modification Structure‑function analysis ATPase

Brightness Profile and Suitability for Abundant Targets

AMCA‑NHS has a molar extinction coefficient (ε) of 19,000 M⁻¹cm⁻¹ at 350 nm and a fluorescence quantum yield (Φ) reported in the range 0.7–0.9 depending on conjugation state . In comparison, sulfonated coumarin derivatives such as Alexa Fluor 350 succinimidyl ester (ε ~19,000 M⁻¹cm⁻¹) exhibit higher effective brightness on proteins due to reduced fluorophore aggregation and greater water solubility . AMCA‑NHS is therefore most appropriate for labeling high‑abundance targets where absolute brightness is less critical, and where the dye’s cost advantage and extensive literature precedent are prioritized.

Fluorescence spectroscopy Probe characterization Assay design Brightness comparison

Validated FRET Pair with FITC for Biosensor Platforms

AMCA‑NHS has been employed as a fluorescence resonance energy transfer (FRET) donor paired with fluorescein isothiocyanate (FITC) as the acceptor in numerous independently published biosensor architectures and protease activity assays . The donor emission maximum (~450 nm) overlaps effectively with the acceptor absorption (~495 nm), yielding efficient energy transfer when the two fluorophores are covalently attached at defined positions on peptide substrates. The AMCA‑NHS/FITC pair is documented for applications ranging from HIV‑1 gp120 detection to tumor‑microenvironment‑responsive drug release monitoring , providing a well‑characterized platform that reduces assay development risk.

FRET Biosensor Protease assay Donor‑acceptor pair

AMCA-NHS: Evidence-Based Application Scenarios


Blue Contrast Channel in Triple-Label Immunofluorescence

AMCA‑NHS is optimal as the blue‑emitting probe (λex/λem ~353/455 nm) in triple‑label protocols alongside FITC (green) and Cy3 (red). Its 100 nm Stokes shift compared to FITC’s 30 nm minimizes cross‑talk into adjacent channels, and its photostability ensures that the blue signal remains consistent through sequential image acquisition without fading—unlike FITC, which requires carefully timed capture. This application is directly supported by immunohistochemical validation in human kidney glomeruli and by multiple immunophenotyping studies .

FRET-Based Protease Assays with Donor-Acceptor Pair

AMCA‑NHS is the donor of choice for FRET protease substrates that incorporate fluorescein (FITC) as the acceptor. The well‑characterized spectral overlap (AMCA emission ~450 nm; FITC absorption ~495 nm) and the availability of detailed published protocols reduce assay development to a minimum. The photostability of the AMCA moiety further ensures that donor bleaching does not generate false‑positive cleavage signals in real‑time kinetic measurements.

Site-Specific Protein Footprinting and Structure-Function Mapping

The differential lysine reactivity pattern of AMCA‑NHS—specifically its ability to label Lys‑492 while sparing Lys‑515 on (Ca²⁺‑Mg²⁺)‑ATPase —makes it a complementary probe to FITC for protein topography studies. Researchers investigating nucleotide‑binding pockets, protein‑protein interfaces, or conformational changes can use AMCA‑NHS to map surface‑accessible lysines that are not detected by FITC, generating a richer structural dataset when the two labeling patterns are overlaid.

Long-Term Stability in Bioconjugation and Diagnostic Manufacturing

AMCA‑NHS conjugates exhibit a storage life exceeding two years at −20 °C with no loss of fluorescence or binding activity . This shelf‑life, combined with the reagent’s consistent batch‑to‑batch performance (≥90% purity by HPLC, single defined peak) , makes it suitable for diagnostic kit manufacturing and large‑scale bioconjugation campaigns where long‑term reagent stability directly impacts supply chain reliability and product shelf‑life claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.